molecular formula C10H10FN3O B1444987 [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247731-80-1

[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1444987
CAS No.: 1247731-80-1
M. Wt: 207.2 g/mol
InChI Key: BUCIXARPEXIWAV-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a fluoro-substituted phenyl ring and a triazole ring connected to a methanol group. The presence of the fluoro group and the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions, a process known as the Huisgen cycloaddition or “click chemistry.” The specific synthetic route may involve the following steps:

  • Preparation of the azide precursor from 4-fluoro-2-methylphenylamine.
  • Synthesis of the alkyne precursor.
  • Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Reduction of the resulting triazole compound to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the triazole ring or the fluoro-substituted phenyl ring.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

  • Oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid.
  • Reduction of the triazole ring can lead to various hydrogenated triazole derivatives.
  • Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor for the development of new materials with specific properties.

Biology:

  • The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
  • It is used in the design of enzyme inhibitors and other bioactive molecules.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical agent.
  • It is investigated for its role in drug delivery systems and as a component of therapeutic formulations.

Industry:

  • The compound is used in the development of specialty chemicals and advanced materials.
  • It finds applications in the production of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Lacks the methyl group on the phenyl ring.

    [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Lacks the fluoro group on the phenyl ring.

    [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanol: Has an ethanol group instead of a methanol group.

Uniqueness:

  • The presence of both the fluoro and methyl groups on the phenyl ring imparts unique electronic and steric properties.
  • The combination of the triazole ring and the methanol group enhances the compound’s versatility in chemical reactions and biological interactions.

This detailed article provides a comprehensive overview of [1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCIXARPEXIWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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